molecular formula C11H15NO3 B7363463 N-(3-methoxycyclobutyl)-4-methylfuran-2-carboxamide

N-(3-methoxycyclobutyl)-4-methylfuran-2-carboxamide

Cat. No.: B7363463
M. Wt: 209.24 g/mol
InChI Key: RCZNPKYYCYQYLV-UHFFFAOYSA-N
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Description

N-(3-methoxycyclobutyl)-4-methylfuran-2-carboxamide is a synthetic organic compound characterized by a cyclobutyl ring substituted with a methoxy group and a furan ring substituted with a methyl group

Properties

IUPAC Name

N-(3-methoxycyclobutyl)-4-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-7-3-10(15-6-7)11(13)12-8-4-9(5-8)14-2/h3,6,8-9H,4-5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZNPKYYCYQYLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=C1)C(=O)NC2CC(C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxycyclobutyl)-4-methylfuran-2-carboxamide typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diene or a halogenated cyclobutane derivative.

    Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-dicarbonyl compound.

    Amidation: The final step involves the formation of the carboxamide group through a reaction between the furan-2-carboxylic acid derivative and an amine, such as ammonia or a primary amine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(3-methoxycyclobutyl)-4-methylfuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound may be investigated for its potential therapeutic effects and mechanisms of action in various disease models.

    Industry: The compound may have applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(3-methoxycyclobutyl)-4-methylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular signaling pathways and physiological responses. Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

N-(3-methoxycyclobutyl)-4-methylfuran-2-carboxamide can be compared with other similar compounds, such as:

    N-(3-methoxycyclobutyl)-4-methylfuran-2-carboxylic acid: This compound differs by having a carboxylic acid group instead of a carboxamide group.

    N-(3-methoxycyclobutyl)-4-methylfuran-2-carboxylate: This compound differs by having an ester group instead of a carboxamide group.

    This compound derivatives: These compounds may have additional substituents on the cyclobutyl or furan rings, leading to variations in their chemical and biological properties.

The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

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